(2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone
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Overview
Description
(2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone is a useful research compound. Its molecular formula is C17H17NO2S and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that isocyanides, a group to which this compound belongs, have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are also known for their metal coordinating properties .
Mode of Action
Isocyanides, in general, are known to bind covalently to nucleophilic biomolecules with nh2, oh, or sh groups, determining their reactivity . This suggests that (2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone may interact with its targets through covalent bonding, leading to changes in the target molecules.
Biochemical Pathways
Given the broad biological activity of isocyanides, it can be inferred that this compound may affect multiple biochemical pathways, leading to its observed biological effects .
Pharmacokinetics
The compound’s molecular weight is 29939 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Given the broad biological activity of isocyanides, it can be inferred that this compound may have various molecular and cellular effects, potentially including antibacterial, antifungal, antimalarial, antifouling, and antitumoral activities .
Action Environment
It is known that the reactivity of isocyanides with nucleophilic biomolecules decreases as the degree of polymerization increases . This suggests that the compound’s action may be influenced by its environment, particularly the presence of other molecules that could react with it.
Properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2,4-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12-5-8-15(9-6-12)21(19,20)17(18-4)16-10-7-13(2)11-14(16)3/h5-11,17H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEVCMLDVLELSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)C)C)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.